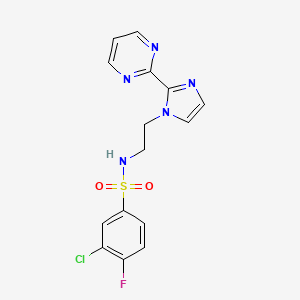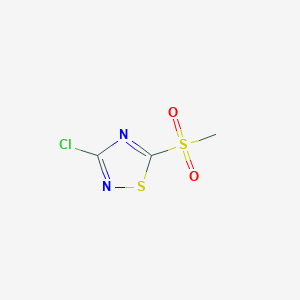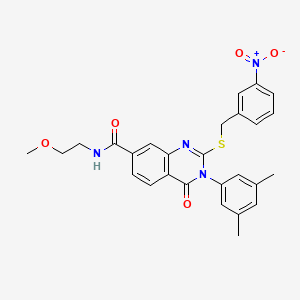![molecular formula C13H15BF3K B2964466 Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate CAS No. 1844890-90-9](/img/structure/B2964466.png)
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro(3-phenylbicyclo[2.2.1]heptan-2-yl)borate, also known as KPFBCH, is an important organic compound used in a variety of scientific research applications. KPFBCH is a highly polar, water-soluble, and thermally stable compound that has been used in various synthesis methods, including Suzuki-Miyaura cross-coupling, Sonogashira cross-coupling, and Heck reaction. It has been used to synthesize a variety of organic molecules, including pharmaceuticals, agrochemicals, and fragrances. KPFBCH has also been used to study the mechanism of action of various biochemical and physiological processes. In addition, it has been used to develop new laboratory protocols and to optimize existing ones.
科学的研究の応用
Organic Synthesis and Catalysis
Potassium trifluoro(organo)borates have garnered attention for their remarkable stability and versatility as organoboron reagents. Their use in organic synthesis has been transformative, offering efficient pathways for the preparation of complex molecules. Sylvain Darses and J. Genêt (2003) explored the reactivity of potassium trifluoro(organo)borates, highlighting their superiority in reactivity compared to traditional boronic acids or esters, particularly in transmetallation reactions with transition metals. This has opened new perspectives in organic chemistry, making them invaluable tools for the synthesis of a variety of organic compounds (Darses & Genêt, 2003).
Cross-Coupling Reactions
The palladium-catalyzed cross-coupling reactions involving potassium alkyltrifluoroborates have been a significant area of study. These reagents have proven to be highly effective in forming carbon-carbon bonds, providing a solid foundation for the construction of complex molecular architectures. A study by G. Molander and T. Ito (2001) demonstrated the high-yield coupling of potassium alkyltrifluoroborates with aryl- or alkenyltriflates, showcasing their utility in synthesizing arenes or alkenes with good functional group tolerance (Molander & Ito, 2001).
Borylation Reactions
Borylation reactions involving potassium trifluoro(organo)borates offer a unique pathway to aryltricyanoborates, demonstrating the broad applicability of these reagents in synthesizing boron-centered nucleophiles. Johannes Landmann et al. (2017) highlighted the reactivity of these compounds with fluorinated arenes, leading to the formation of various borate anions. This methodology provides a direct route to tricyano(aryl)borates, expanding the toolbox for boron chemistry and facilitating the synthesis of boron-doped aromatic compounds with high regioselectivity (Landmann et al., 2017).
Alanine Derivative Synthesis
The synthesis of alanine derivatives through 1,4-additions of potassium trifluoro(organo)borates to dehydroamino esters, catalyzed by rhodium complexes, has been explored by L. Navarre, Sylvain Darses, and J. Genêt (2004). This process exemplifies the synthetic versatility of potassium trifluoro(organo)borates, allowing the formation of valuable amino acid derivatives with a wide range of amino protecting groups. The high yields and ease of preparation make this method particularly attractive for the synthesis of biologically relevant compounds (Navarre, Darses, & Genêt, 2004).
Lithium Battery Electrolytes
The role of potassium trifluoro(organo)borates extends into materials science, particularly in the development of lithium battery electrolytes. Research conducted by X. Sun et al. (2002) introduced tris[2H-hexafluoroisopropyl) borate as an additive for lithium battery electrolytes, showcasing its impact on conductivity enhancement and electrochemical stability. This study underscores the potential of potassium trifluoro(organo)borates in enhancing the performance of lithium batteries, contributing to the advancement of energy storage technologies (Sun et al., 2002).
特性
IUPAC Name |
potassium;trifluoro-(3-phenyl-2-bicyclo[2.2.1]heptanyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BF3.K/c15-14(16,17)13-11-7-6-10(8-11)12(13)9-4-2-1-3-5-9;/h1-5,10-13H,6-8H2;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQSJMSYJKHPRKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1C2CCC(C2)C1C3=CC=CC=C3)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

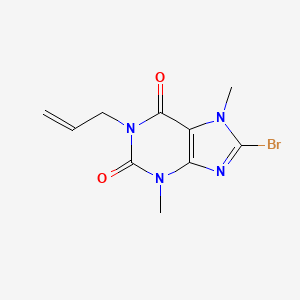
![Tert-butyl N-[(4-ethynyl-1,3-oxazol-5-yl)methyl]carbamate](/img/structure/B2964385.png)

![2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid, 2-[(1R)-1-phenylethyl]-, ethyl ester, (1S,3S,4R)-](/img/structure/B2964387.png)
![3-{[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]methyl}benzonitrile](/img/structure/B2964389.png)
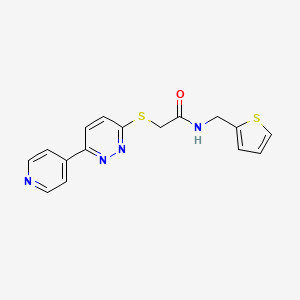

![Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate](/img/structure/B2964395.png)
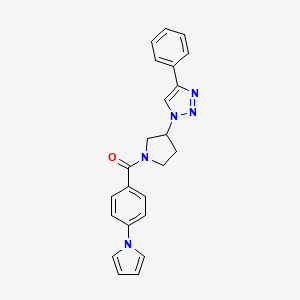
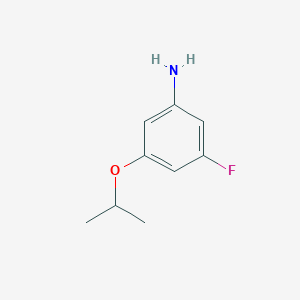
![Methyl 4-[(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)carbamoyl]benzoate](/img/structure/B2964400.png)
